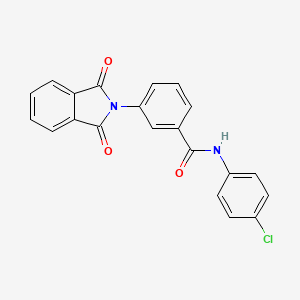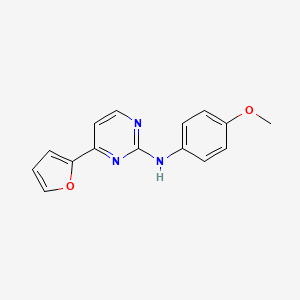
2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as P7C3-A20 and is a member of the benzoxazole family.
Mécanisme D'action
The mechanism of action of 2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide is not fully understood. However, studies have shown that this compound can activate the nicotinamide phosphoribosyltransferase (NAMPT) pathway, which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that plays a key role in cellular metabolism and energy production. Studies have also shown that P7C3-A20 can promote the survival of neurons by increasing the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to increase the levels of NAD+ in cells, which can enhance cellular metabolism and energy production. P7C3-A20 has also been shown to promote the survival of neurons by increasing the expression of anti-apoptotic proteins. Additionally, studies have shown that this compound can improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide in lab experiments is its neuroprotective effects. This compound can promote the survival of neurons and protect them from damage. Additionally, P7C3-A20 has been shown to improve cognitive function, which can be useful in studies involving brain function. However, there are some limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound may not be suitable for all types of experiments, as it has primarily been studied in the context of neurodegenerative diseases.
Orientations Futures
There are several future directions for research involving 2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide. One direction is to further investigate the mechanism of action of this compound. Understanding how P7C3-A20 works at the molecular level could lead to the development of more effective treatments for neurodegenerative diseases. Another direction is to explore the potential applications of this compound in other fields, such as cancer research and metabolic disorders. Finally, future research could focus on developing new analogs of this compound that have improved properties, such as increased potency or better pharmacokinetics.
Méthodes De Synthèse
The synthesis of 2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process. The first step involves the reaction of 2-amino-3-isopropyl-1,3-oxazoline with 2,5-dimethoxybenzaldehyde to form 2-isopropyl-5-(2,5-dimethoxybenzyl)oxazole. The second step involves the reaction of 2-isopropyl-5-(2,5-dimethoxybenzyl)oxazole with hydroxylamine hydrochloride to form 2-isopropyl-5-(2,5-dimethoxybenzyl)oxazol-4-one. The final step involves the reaction of 2-isopropyl-5-(2,5-dimethoxybenzyl)oxazol-4-one with tetrahydrofuran-3-amine to form this compound.
Applications De Recherche Scientifique
2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide has been studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases. Studies have shown that P7C3-A20 has neuroprotective effects and can promote the survival of neurons in the brain. This compound has also been studied for its potential applications in the treatment of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
N-(oxolan-3-yl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)15-17-12-7-10(3-4-13(12)20-15)14(18)16-11-5-6-19-8-11/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWMZUPVKFYIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6043407.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043410.png)
![N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6043412.png)
![1-(4-chlorophenyl)-N-{[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6043415.png)
![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6043419.png)
![3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6043430.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6043435.png)


![1-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6043452.png)
![N-(4-methoxy-2-methylphenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6043458.png)

![3-({3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}thio)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B6043509.png)
